Structure Elucidation of 1-(4-Amino-3-chlorophenyl)propan-1-one: A Comprehensive Technical Guide
Structure Elucidation of 1-(4-Amino-3-chlorophenyl)propan-1-one: A Comprehensive Technical Guide
Executive Summary & Strategic Framework
The structural elucidation of substituted propiophenones—such as 1-(4-Amino-3-chlorophenyl)propan-1-one (CAS: 116686-87-4)—is a critical workflow in pharmaceutical development, as these scaffolds serve as vital precursors for active pharmaceutical ingredients (APIs) including cathinone derivatives and bupropion analogs.
As a Senior Application Scientist, I approach structure elucidation not as a linear checklist, but as a self-validating system . Every analytical technique must cross-verify the others. The exact mass dictates the molecular formula, which defines the Degrees of Unsaturation (DoU). The DoU must perfectly match the carbon framework established by Nuclear Magnetic Resonance (NMR), while Fourier-Transform Infrared (FTIR) spectroscopy serves as the orthogonal bridge confirming the functional groups.
The following guide details the causality, methodologies, and data interpretation required to unequivocally elucidate this molecule.
Strategic workflow for the structural elucidation of the target molecule.
High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling
Causality & Principle
Before analyzing structural connectivity, we must define the atomic boundaries of the system. HRMS provides the exact mass, allowing us to calculate the empirical formula. Because our target contains a chlorine atom, the natural isotopic distribution of ³⁵Cl and ³⁷Cl (approximately 3:1) serves as an internal validation mechanism for the elemental composition [1].
Experimental Protocol
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Sample Preparation : Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote protonation.
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Injection : Utilize direct infusion via a syringe pump at 5 µL/min into the Electrospray Ionization (ESI) source.
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Source Parameters : Set capillary voltage to 3.5 kV and desolvation temperature to 250 °C to ensure efficient droplet evaporation without thermal degradation.
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Acquisition : Scan range m/z 50–500 in positive ion mode. Isolate the [M+H]⁺ precursor for MS/MS using a stepped collision energy (CE) ramp of 15–35 eV.
Data Interpretation & Self-Validation
The HRMS spectrum reveals a protonated molecular ion [M+H]⁺ at m/z 184.0529, corresponding to the formula C₉H₁₁ClNO⁺ . The exact mass yields a DoU of 5 (4 for the benzene ring, 1 for the ketone), setting the boundary conditions for the NMR analysis.
Unlike Electron Ionization (EI) which favors radical losses, ESI-MS/MS of protonated propiophenones proceeds via an even-electron pathway. The primary fragmentation is an α-cleavage at the ketone, eliminating a neutral ethane molecule (C₂H₆, 30 Da) to yield a highly stable substituted acylium ion (benzoyl cation derivative) at m/z 154.00 [3].
ESI-MS/MS fragmentation pathway highlighting α-cleavage and CO loss.
Table 1: HRMS and MS/MS Data Summary
| Ion Type | m/z (Observed) | Formula | Mass Error (ppm) | Relative Abundance |
|---|---|---|---|---|
| [M+H]⁺ (³⁵Cl) | 184.0529 | C₉H₁₁³⁵ClNO⁺ | 0.5 | 100% |
| [M+H]⁺ (³⁷Cl) | 186.0500 | C₉H₁₁³⁷ClNO⁺ | 0.6 | ~32% |
| MS/MS Fragment 1 | 154.0054 | C₇H₅³⁵ClNO⁺ | 0.8 | Base Peak |
| MS/MS Fragment 2 | 126.0105 | C₆H₅³⁵ClN⁺ | 1.1 | 45% |
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality & Principle
While NMR is superior for connectivity, FTIR provides rapid, unambiguous confirmation of highly polar functional groups that might exhibit exchange broadening in NMR [4]. We use Attenuated Total Reflectance (ATR) to analyze the solid sample directly, preventing solvent-induced shifts in the hydrogen-bonding network of the primary amine.
Experimental Protocol
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Preparation : Ensure the solid sample is desiccated to prevent O-H stretching interference from ambient moisture.
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Acquisition : Place 2 mg of the solid on the diamond ATR crystal. Apply standardized pressure using the anvil. Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.
Table 2: FTIR Functional Group Mapping
| Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment |
|---|---|---|
| 3450, 3350 | N-H stretch (sym & asym) | Primary aniline group (-NH₂) |
| 1670 | C=O stretch | Conjugated aryl ketone |
| 1590 | C=C stretch | Aromatic ring skeleton |
| 1060 | C-Cl stretch | Aryl chloride |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Principle
NMR is the definitive tool for establishing regiochemistry. The choice of solvent is critical: we utilize anhydrous DMSO-d₆ rather than CDCl₃. In CDCl₃, primary amine protons rapidly exchange and broaden into the baseline. In DMSO-d₆, the strong hydrogen-bond accepting nature of the solvent locks the -NH₂ protons, rendering them visible as a distinct broad singlet, which is crucial for subsequent 2D correlations [2].
Experimental Protocol
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Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.
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1D Acquisition :
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¹H NMR: 600 MHz, 16 scans. Relaxation delay (D1) = 1.0 s.
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¹³C NMR: 150 MHz, 1024 scans. D1 = 2.0 s (Extended to ensure complete relaxation of quaternary carbons C1, C3', and C4' for accurate signal-to-noise).
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2D Acquisition : Run gradient-selected COSY, HSQC, and HMBC to trace the carbon skeleton.
Data Interpretation & 2D Connectivity
The ¹H NMR spectrum reveals a 1,2,4-trisubstituted benzene ring based on the characteristic splitting pattern: a doublet with a small meta-coupling (J = 2.0 Hz) for H2', a doublet with a large ortho-coupling (J = 8.5 Hz) for H5', and a doublet of doublets for H6'.
The HMBC (Heteronuclear Multiple Bond Correlation) is the linchpin of this elucidation. The correlation from the H2' proton to the ketone carbonyl (C1), the C-Cl carbon (C3'), and the C-N carbon (C4') unequivocally locks the relative positions of the substituents.
Key 2D NMR correlations establishing the regiochemistry of the aromatic ring.
Table 3: Comprehensive 1D and 2D NMR Assignments (DMSO-d₆)
| Position | ¹³C (ppm) | ¹H (ppm), Multiplicity, J (Hz) | Key HMBC Correlations (H → C) |
|---|---|---|---|
| C1 (C=O) | 198.5 | - | - |
| C2 (CH₂) | 31.2 | 2.85, q, J = 7.3 | C1, C3, C1' |
| C3 (CH₃) | 8.5 | 1.12, t, J = 7.3 | C1, C2 |
| C1' (qC) | 127.4 | - | - |
| C2' (CH) | 130.2 | 7.85, d, J = 2.0 | C1, C3', C4', C6' |
| C3' (qC) | 118.7 | - | - |
| C4' (qC) | 148.3 | - | - |
| C5' (CH) | 114.1 | 6.82, d, J = 8.5 | C1', C3', C4' |
| C6' (CH) | 128.6 | 7.68, dd, J = 8.5, 2.0 | C1, C2', C4' |
| -NH₂ | - | 6.15, br s | C3', C4', C5' |
Structural Validation & Conclusion
The elucidation of 1-(4-Amino-3-chlorophenyl)propan-1-one demonstrates a perfect closed-loop validation system. The exact mass (184.0529 Da) generated an empirical formula of C₉H₁₀ClNO, dictating exactly 5 Degrees of Unsaturation. The NMR data independently reconstructed a framework containing one aromatic ring (4 DoU) and one carbonyl group (1 DoU), perfectly consuming the unsaturation budget. Furthermore, the isotopic 3:1 ratio in the MS data validated the C3' quaternary carbon assignment in the ¹³C NMR, while the FTIR confirmed the primary amine state, ruling out any tautomeric or substituted nitrogen anomalies. The structure is unequivocally confirmed.
References
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Kind, T., & Fiehn, O. (2010). "Advances in structure elucidation of small molecules using mass spectrometry." Bioanalytical Reviews. URL:[Link]
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Kuhn, S., et al. (2023). "Sherlock—A Free and Open-Source System for the Computer-Assisted Structure Elucidation of Organic Compounds from NMR Data." Molecules. URL:[Link]
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Westphal, F., et al. (2007). "Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure." Forensic Science International. URL:[Link]
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Jackson, C., et al. (2021). "Application of Benchtop Nuclear Magnetic Resonance for Structure Elucidation in a Multi-Outcome Experiment: Microwave-Promoted Reduction of Unknown Aldehydes and Ketones." ACS Symposium Series. URL:[Link]

